N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The research includes the synthesis of compounds similar to "N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide" and their structural analysis through crystallography. For instance, studies on related acetamides demonstrate the generation of three-dimensional arrays via various intermolecular interactions such as hydrogen bonds and π interactions, providing insights into their molecular conformations and potential reactivity (Boechat et al., 2011).
Molecular Docking and Theoretical Studies : Computational studies, including molecular docking and quantum mechanical investigations, offer insights into the interaction of these compounds with biological targets, their electronic properties, and potential as photosensitizers in dye-sensitized solar cells. Such studies help in understanding the biological activity and photovoltaic efficiency of these molecules (Mary et al., 2020).
Potential Biological Activities
Anticancer Activity : Synthesis and evaluation of related compounds for their antitumor activity have been a significant focus. Research demonstrates that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (Yurttaş et al., 2015).
Antimicrobial Activity : The antimicrobial potential of compounds structurally related to "N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide" has been explored. Several studies report the synthesis and screening of these compounds for activity against a range of bacterial and fungal strains, contributing to the search for new antimicrobial agents (Desai et al., 2008; Badiger et al., 2013).
Anticonvulsant and Other Activities : Further research on related sulfonamide thiazole derivatives includes their evaluation as anticonvulsant agents, indicating the diverse biological applications of these compounds (Farag et al., 2012).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGURRDIAQWTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide |
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